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Compound of Interest

Compound Name: 2-Methyl-4-phenoxyaniline

Cat. No.: B173268 Get Quote

For Immediate Release

This document provides detailed application notes and protocols for the synthesis of 2-Methyl-
4-phenoxyaniline, a key intermediate for professionals in pharmaceutical research and drug

development. The protocols outlined below focus on established synthetic routes, offering a

comparative analysis to aid in methodology selection.

Introduction
2-Methyl-4-phenoxyaniline is an aromatic amine derivative with significant potential as a

building block in the synthesis of complex organic molecules, including active pharmaceutical

ingredients (APIs). Its structural motif, featuring a diaryl ether linkage, is prevalent in numerous

biologically active compounds. This document details two primary synthetic strategies for its

preparation: the Ullmann Condensation and the Buchwald-Hartwig C-O Coupling, followed by a

nitro group reduction.

Comparative Overview of Synthetic Routes
The synthesis of 2-Methyl-4-phenoxyaniline is typically achieved in two main stages: the

formation of a diaryl ether bond followed by the reduction of a nitro group. The choice between

the Ullmann condensation and the Buchwald-Hartwig reaction for the initial C-O bond formation

is a critical consideration.
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Parameter Ullmann Condensation
Buchwald-Hartwig C-O
Coupling

Catalyst Copper-based (e.g., CuI)
Palladium-based with

phosphine ligands

Reaction Conditions
High temperatures (>150 °C),

polar solvents (DMF, DMSO)[1]

Milder conditions, broader

substrate scope[1]

Cost-Effectiveness

Generally more cost-effective

due to the use of a copper

catalyst[1]

Palladium catalysts and

ligands can be more

expensive[1]

Scalability
Scalable, but harsh conditions

can be a drawback[1]

Often more attractive for scale-

up due to milder conditions[1]

Experimental Protocols
Route 1: Ullmann Condensation
This traditional method involves the copper-catalyzed coupling of an aryl halide with a phenol.

For the synthesis of 2-Methyl-4-phenoxyaniline, 4-chloro-2-methylnitrobenzene is reacted

with phenol, followed by reduction.

Step 1A: Synthesis of 2-methyl-4-phenoxynitrobenzene

Reagents: 4-chloro-2-methylnitrobenzene, Phenol, Potassium Carbonate (K₂CO₃), Copper(I)

Iodide (CuI), N,N-Dimethylformamide (DMF).

Procedure:

To a reaction vessel equipped with a mechanical stirrer, condenser, and nitrogen inlet, add

phenol (1.1 equivalents) and anhydrous potassium carbonate (2.0 equivalents) to DMF.

Stir the mixture and heat to 80°C to form the potassium phenoxide salt.

Add 4-chloro-2-methylnitrobenzene (1.0 equivalent) and copper(I) iodide (0.1 equivalents).
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Heat the reaction mixture to 150-160°C and maintain for 8-12 hours, monitoring the

reaction progress by TLC or GC.[1]

After completion, cool the mixture to room temperature and pour it into cold water.

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

Wash the combined organic layers with water and brine, dry over anhydrous sodium

sulfate, and concentrate under reduced pressure to yield the crude nitro-intermediate.

Step 1B: Reduction to 2-Methyl-4-phenoxyaniline

Reagents: 2-methyl-4-phenoxynitrobenzene, Iron powder (Fe), Ammonium chloride (NH₄Cl),

Ethanol/Water solvent mixture.

Procedure:

In a reaction vessel, create a slurry of iron powder (3.0-5.0 equivalents) in an

ethanol/water mixture.

Add a catalytic amount of ammonium chloride (0.2 equivalents) and heat the mixture to

reflux (approx. 80°C).

Dissolve the crude nitro-intermediate from Step 1A in ethanol and add it dropwise to the

refluxing iron slurry.

Maintain the reflux for 2-4 hours until the reduction is complete (monitor by TLC).[1]

Once complete, filter the hot reaction mixture through a pad of celite to remove the iron

salts.

Wash the celite pad with hot ethanol.

Combine the filtrates and remove the ethanol under reduced pressure.

Extract the remaining aqueous solution with ethyl acetate.
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Wash the organic layer, dry it, and concentrate it to yield the crude 2-Methyl-4-
phenoxyaniline.

Purification: The crude product can be further purified by recrystallization or vacuum distillation.

[1]

Route 2: Buchwald-Hartwig C-O Coupling
This modern palladium-catalyzed method offers a milder alternative to the Ullmann

condensation for the formation of the diaryl ether linkage.

Step 2A: Synthesis of 2-methyl-4-phenoxynitrobenzene

Reagents: 4-chloro-2-methylnitrobenzene, Phenol, Palladium catalyst (e.g., Pd₂(dba)₃),

Phosphine ligand (e.g., XPhos, SPhos), and a base (e.g., Cs₂CO₃, K₃PO₄).

General Procedure:

In an inert atmosphere glovebox, a reaction vessel is charged with the palladium catalyst,

phosphine ligand, and base.

The aryl halide (4-chloro-2-methylnitrobenzene) and phenol are added, followed by a

suitable anhydrous solvent (e.g., toluene, dioxane).

The reaction mixture is heated (typically 80-110°C) and stirred for the required time

(monitored by TLC or GC).

Upon completion, the reaction is cooled, diluted with a suitable solvent, and filtered to

remove palladium residues.

The filtrate is washed, dried, and concentrated. The crude product is then purified, typically

by column chromatography.

Step 2B: Reduction to 2-Methyl-4-phenoxyaniline

The reduction of the nitro-intermediate can be carried out using the same iron/ammonium

chloride procedure as described in Step 1B.[1] Alternatively, catalytic hydrogenation using
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palladium on carbon (Pd/C) under a hydrogen atmosphere is a common and clean method for

this transformation.[1]

Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis of 2-Methyl-4-
phenoxyaniline via the Ullmann condensation route. Data for the Buchwald-Hartwig route for

this specific molecule is not readily available in the literature and would require experimental

determination.

Step Reaction Reactants
Catalyst/Re
agents

Typical
Yield

Purity

1A
Ullmann

Condensation

4-chloro-2-

methylnitrobe

nzene,

Phenol

CuI, K₂CO₃
Data not

available

Data not

available

1B
Nitro

Reduction

2-methyl-4-

phenoxynitro

benzene

Fe, NH₄Cl
Data not

available

Data not

available

Characterization Data
Extensive searches for experimental spectroscopic data (¹H NMR, ¹³C NMR, Mass

Spectrometry, and IR) for 2-Methyl-4-phenoxyaniline did not yield direct results in the public

domain. Researchers should perform full characterization of the synthesized product. For

reference, the closely related isomer, 4-phenoxyaniline, exhibits a molecular ion peak at m/z

185 in its mass spectrum. It is expected that 2-Methyl-4-phenoxyaniline (C₁₃H₁₃NO) will show

a molecular ion peak at m/z 199.[2]
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Synthesis of 2-Methyl-4-phenoxyaniline

Intermediate Step 2: Reduction Final Product
4-chloro-2-methylnitrobenzene Ullmann Condensation

(CuI, K2CO3, high temp)

Buchwald-Hartwig Coupling
(Pd catalyst, ligand, base, mild temp)Phenol

2-methyl-4-phenoxynitrobenzene Nitro Group Reduction
(e.g., Fe/NH4Cl or H2/Pd-C) 2-Methyl-4-phenoxyaniline

Click to download full resolution via product page

Caption: Synthetic workflow for 2-Methyl-4-phenoxyaniline.

Conclusion
The synthesis of 2-Methyl-4-phenoxyaniline can be effectively achieved through a two-step

process involving C-O bond formation followed by nitro group reduction. The Ullmann

condensation represents a classical and cost-effective approach, while the Buchwald-Hartwig

reaction provides a milder and often more efficient alternative. The choice of method will

depend on factors such as scale, available resources, and substrate sensitivity. It is

recommended that researchers optimize reaction conditions and fully characterize the final

product using modern analytical techniques.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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